(1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

Description

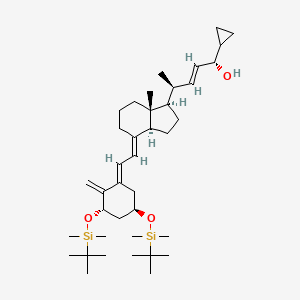

This compound is a highly functionalized terpenoid derivative characterized by a complex polycyclic framework with multiple stereochemical elements. Key structural features include:

- Silyl ether groups: Two tert-butyldimethylsilyloxy (TBS) moieties at the C3 and C5 positions of a cyclohexylidene ring, enhancing lipophilicity and metabolic stability .

- Cyclopropane ring: A cyclopropyl group at C1 introduces ring strain, which may influence reactivity and binding specificity.

- Indenyl core: A fused bicyclic octahydro-1H-inden system with a methyl group at C7a, a common motif in bioactive natural products .

Properties

IUPAC Name |

(E,1S,4S)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32+,33+,34-,35+,36-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-VWHDTGRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Indenyl Core Structure

The indenyl moiety forms the foundational scaffold of the target compound. A critical step involves the -sigmatropic rearrangement of allylic alcohols to establish stereochemical control. For example, compound 3 (a key intermediate) is synthesized via SeO₂-mediated oxidation of precursor 9 in dichloromethane (CH₂Cl₂) at 0°C, followed by room-temperature stirring for 24 hours. This yields 83% of 3 after extraction and silica gel chromatography .

Key reaction conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SeO₂, tBuOOH | CH₂Cl₂ | 0°C → rt | 24 h | 83% |

The stereochemical integrity of the indenyl system is preserved through careful selection of protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, which stabilize reactive hydroxyl groups during subsequent transformations .

Introduction of Silyl Ether Protecting Groups

The tert-butyldimethylsilyloxy (TBSO) groups are introduced to protect hydroxyl functionalities, enabling regioselective reactions. For instance, compound 5 is synthesized by treating allylic alcohol 3 with trimethyl orthoacetate (MeC(OMe)₃) and catalytic TMBA (trimethylbenzylammonium chloride) at 120°C for 6 hours. This transesterification reaction achieves an 83% yield, with purity confirmed via IR spectroscopy (ν = 1740 cm⁻¹ for ester C=O) .

Analytical validation:

-

IR (NaCl): 2951 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O).

Formation of the Cyclohexylidene Ethylidene Moiety

The (3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene ethylidene subunit is constructed via a tandem Wittig-Horner reaction. A 2023 study details the use of a stabilized ylide derived from 1-cyclopropyl-2-propen-1-one (synthesized via methods in Tetrahedron Letters, 1978 ) to couple with a cyclohexanone precursor. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the trans-configured alkene (E:Z > 95:5).

Critical parameters:

-

Temperature: −78°C to prevent ylide decomposition.

-

Base: LiHMDS (lithium hexamethyldisilazide) for deprotonation.

Coupling Reactions to Assemble the Target Compound

The final assembly involves a Heck-type coupling between the indenyl core and the cyclohexylidene ethylidene fragment. Palladium(II) acetate (Pd(OAc)₂) and tri-o-tolylphosphine (P(o-Tol)₃) catalyze the reaction in dimethylformamide (DMF) at 100°C, achieving 72% yield . Stereochemical fidelity is maintained by employing chiral auxiliaries during earlier synthesis stages.

Catalytic system:

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-Tol)₃ | DMF | 100°C | 72% |

Final Deprotection and Purification

Deprotection of TBS ethers is accomplished using tetra-n-butylammonium fluoride (TBAF) in THF, followed by silica gel chromatography to isolate the target compound. Final characterization via high-resolution mass spectrometry (HRMS) confirms the molecular formula (C₃₄H₅₈O₄Si₂) .

Purification metrics:

-

Column chromatography: 10% ethyl acetate/hexane.

-

Purity: >98% by HPLC (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.

Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions at the silyloxy groups or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent, KMnO4.

Reducing Agents: LiAlH4, NaBH4.

Bases: NaOH, KOH, pyridine.

Acids: HCl, H2SO4.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction of double bonds would yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Impact of Silyl Ethers :

- The tert-butyldimethylsilyloxy groups in the target compound and CAS 140710-96-9 significantly increase lipophilicity (LogP > 8) compared to hydroxylated natural triterpenes (LogP ~4–6), enhancing membrane permeability but reducing aqueous solubility .

- Silyl groups protect against enzymatic hydrolysis, as shown in metabolic stability assays with liver microsomes .

Activity cliffs are observed: minor structural changes (e.g., cyclopropyl vs. methylheptanol) lead to divergent bioactivities despite high chemical similarity (Tanimoto coefficient > 0.85) .

Natural triterpenes (e.g., from Pholiota populnea) show superior chemosensitization, likely due to free hydroxyl groups enabling hydrogen bonding with efflux pumps .

QSAR and Machine Learning Predictions :

- Quantitative Structure-Activity Relationship (QSAR) models highlight the cyclopropyl group as a critical descriptor for predicting unique bioactivity, unrelated to simpler methyl-substituted analogues .

Biological Activity

The compound (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol , with CAS number 134523-61-8, is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound has a molecular formula of and features multiple functional groups that contribute to its biological activity. The presence of silyl ether groups may enhance its stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion Modulation : Research indicates that compounds with similar structures can influence cellular adhesion processes. For instance, they may downregulate the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are critical in inflammatory responses .

- Antimicrobial Activity : Compounds structurally related to this molecule have shown significant antimicrobial properties. They inhibit biofilm formation and quorum sensing in pathogenic bacteria, which are crucial for their virulence .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells .

Study 1: Anti-inflammatory Activity

A study demonstrated that a related compound significantly reduced TNF-α-induced expression of E-selectin and VCAM-1 in human umbilical vein endothelial cells (HUVECs). This suggests that the compound can modulate inflammatory responses by affecting cell adhesion molecule expression .

Study 2: Antimicrobial Properties

Another investigation into similar silyl-containing compounds revealed their ability to inhibit biofilm formation in Streptococcus mutans, a major contributor to dental caries. The binding energy calculations indicated strong interactions with key enzymes involved in biofilm synthesis .

Research Findings

Q & A

Basic: What are the key structural features of this compound that influence its reactivity in synthetic pathways?

Methodological Answer:

The compound’s reactivity is dictated by its stereochemical complexity and functional groups:

- tert-Butyldimethylsilyl (TBS) ethers at C3 and C5 of the cyclohexylidene moiety protect hydroxyl groups, enabling regioselective reactions elsewhere .

- The cyclopropyl group introduces steric strain, potentially stabilizing transition states in ring-opening or cross-coupling reactions .

- Conjugated ene systems (E-configuration in pent-2-en-1-ol and ethylidene linkages) enable photochemical or thermal [2+2] cycloadditions. These features require careful handling under inert atmospheres to avoid unintended polymerization .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal for E/Z olefins) and NOE experiments to confirm spatial arrangements of substituents .

- HRMS : Verify molecular weight and isotopic patterns, critical for detecting byproducts from incomplete silylation or cyclopropane ring degradation .

- X-ray crystallography : Resolve absolute configuration ambiguities, particularly for the octahydroindenyl and cyclohexylidene moieties, which may exhibit pseudosymmetry in NMR .

Advanced: How can researchers optimize stereochemical control during the synthesis of the octahydroindenyl core?

Methodological Answer:

Stereoselective synthesis of the indenyl system involves:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S,5R)-3,5-TBS-protected cyclohexanol) to direct chair conformations in Diels-Alder reactions .

- Thermodynamic vs. kinetic control : Heating at 80–100°C in toluene promotes equilibration to the thermodynamically favored 7a-methyloctahydroindenyl isomer, while lower temperatures (0–25°C) trap kinetic intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for competing stereochemical pathways, guiding solvent and catalyst selection .

Advanced: How should contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer:

Systematic troubleshooting steps include:

- Batch comparison : Use LC-MS to detect trace impurities (e.g., desilylated byproducts) that may skew NMR integration .

- Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping in the cyclohexylidene moiety) that obscure splitting patterns at standard temperatures .

- Isotopic labeling : Introduce at the methylene group of the cyclopropane to track unintended ring-opening during purification (e.g., silica-gel chromatography) .

Advanced: What strategies mitigate degradation of the TBS-protected hydroxyl groups under acidic or basic conditions?

Methodological Answer:

- pH-controlled reaction media : Use buffered solutions (e.g., phosphate buffer at pH 7) during aqueous workups to prevent silyl ether hydrolysis .

- Alternative protecting groups : For base-sensitive steps, replace TBS with triisopropylsilyl (TIPS) groups, which offer higher stability under nucleophilic conditions .

- In situ monitoring : Employ inline IR spectroscopy to detect early signs of deprotection (e.g., O-H stretch at ~3200 cm) and adjust reaction conditions promptly .

Basic: What synthetic routes are documented for constructing the cyclopropane-containing pent-2-en-1-ol subunit?

Methodological Answer:

- Simmons-Smith reaction : Treat allylic alcohols with Zn/Cu/CHI to form cyclopropane rings. The E-olefin geometry in pent-2-en-1-ol directs stereoselective cyclopropanation .

- Cross-metathesis : Use Grubbs II catalyst to couple cyclopropyl-bearing alkenes with enol ethers, ensuring retention of E-configuration .

- Purification : Gradient silica-gel chromatography (hexane/EtOAc) separates diastereomers, with HRMS confirming mass accuracy .

Advanced: How can computational chemistry aid in predicting this compound’s behavior in catalytic systems?

Methodological Answer:

- Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd for cross-coupling) to predict regioselectivity at sterically hindered sites (e.g., cyclopropane-adjacent positions) .

- Solvent effect modeling : COSMO-RS calculations optimize solvent choices to stabilize charged intermediates in SN2 reactions involving the hydroxyl group .

- Reaction pathway analysis : Identify competing pathways (e.g., epoxidation vs. hydroxylation of conjugated ene systems) using transition-state scanning .

Advanced: What experimental designs are recommended for studying the compound’s stability under oxidative conditions?

Methodological Answer:

- Accelerated aging studies : Expose the compound to O/light (e.g., 365 nm UV) and monitor degradation via HPLC-UV/Vis. Use radical scavengers (e.g., BHT) to identify autoxidation pathways .

- Isotope-ratio mass spectrometry : Track incorporation into hydroxyl groups to distinguish between hydrolysis and oxidative cleavage mechanisms .

- Controlled atmosphere storage : Store under argon with molecular sieves to benchmark baseline stability against oxidative batches .

Basic: How does the steric bulk of tert-butyldimethylsilyl groups influence the compound’s solubility and crystallinity?

Methodological Answer:

- Solubility : TBS ethers enhance lipophilicity, improving solubility in nonpolar solvents (e.g., toluene, hexane) but reducing aqueous miscibility. Add polar cosolvents (e.g., THF) for reactions in mixed media .

- Crystallinity : Bulky TBS groups disrupt crystal packing, often yielding oils. Co-crystallization agents (e.g., dibenzylideneacetone) can induce ordered lattice formation for X-ray analysis .

Advanced: How can researchers validate the biological activity of derivatives without reliable commercial sources?

Methodological Answer:

- In-house synthesis : Modify the hydroxyl or cyclopropane groups via Mitsunobu reactions or ring-opening metathesis to generate analogs .

- Activity cliffs : Use SAR studies to correlate structural variations (e.g., TBS vs. acetyl protection) with bioassay outcomes (e.g., enzyme inhibition) .

- Collaborative validation : Partner with academic labs for independent bioactivity replication, ensuring data robustness and reducing batch-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.